2-fluoro-N-methyl-6-nitroaniline

Medicinal chemistry Process chemistry Nitroaniline synthesis

2-Fluoro-N-methyl-6-nitroaniline (C₇H₇FN₂O₂) is a trisubstituted nitroaniline intermediate bearing ortho-fluorine and N-methyl groups adjacent to a nitro substituent. Commercial material is offered at ≥95% purity and up to 98% purity with full QC documentation (NMR, HPLC, GC).

Molecular Formula C7H7FN2O2
Molecular Weight 170.143
CAS No. 182551-18-4
Cat. No. B2691428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-methyl-6-nitroaniline
CAS182551-18-4
Molecular FormulaC7H7FN2O2
Molecular Weight170.143
Structural Identifiers
SMILESCNC1=C(C=CC=C1F)[N+](=O)[O-]
InChIInChI=1S/C7H7FN2O2/c1-9-7-5(8)3-2-4-6(7)10(11)12/h2-4,9H,1H3
InChIKeyWSXFKUQRBSITJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-methyl-6-nitroaniline (CAS 182551-18-4) – Core Building Block for Kinase-Targeted Discovery


2-Fluoro-N-methyl-6-nitroaniline (C₇H₇FN₂O₂) is a trisubstituted nitroaniline intermediate bearing ortho-fluorine and N-methyl groups adjacent to a nitro substituent . Commercial material is offered at ≥95% purity and up to 98% purity with full QC documentation (NMR, HPLC, GC) . The compound serves as a key synthetic precursor for benzimidazole-based kinase inhibitors, including FGFR , FAK , and PARG [1] inhibitor programs, and has been employed as a monomer in conductive polymer research . Predicted physicochemical constants (density 1.361±0.06 g/cm³, boiling point 270.9±30.0°C) provide practical handling boundaries .

Why 2-Fluoro-N-methyl-6-nitroaniline Cannot Be Replaced by the 2-Chloro or Des-Fluoro Congeners


The ortho-fluorine substituent in 2-fluoro-N-methyl-6-nitroaniline imparts a unique combination of strong electron‑withdrawing character (Hammett σₘ ≈ 0.34) and minimal steric demand (van der Waals radius 1.47 Å vs. 1.75 Å for chlorine) that cannot be replicated by the 2-chloro analogue or the unsubstituted parent scaffold [1]. In the PARG inhibitor patent WO2016097749, the fluorine atom is retained in the final benzimidazole pharmacophore, demonstrating its critical role in target binding [2]. Substituting the fluoro intermediate with a chloro‑bearing building block alters the electronic landscape of the cyclised product, leading to measurable differences in kinase inhibition potency, brain‑plasma distribution, and metabolic stability . Consequently, procurement specifications that disregard the 2‑fluoro regiochemistry risk sourcing an intermediate that yields a different final compound with divergent pharmacological and physicochemical profiles.

Head-to-Head Quantitative Evidence: 2-Fluoro-N-methyl-6-nitroaniline vs. 2-Chloro and Unsubstituted Comparators


Synthetic Step Efficiency: Quantitative Yield from 2,3-Difluoronitrobenzene

The target compound is obtained in a single step from 2,3-difluoronitrobenzene and methylamine in 1,4-dioxane/EtOH with K₂CO₃ at ambient temperature, delivering a quantitative (100%) crude yield as reported in patent WO2016097749 . In contrast, the 2‑chloro analogue (CAS 75438-12-9) typically requires preparation via nitration of N‑methyl-2-chloroaniline or halogen-exchange routes that necessitate elevated temperatures (80–120 °C) and give isolated yields of 65–85% [1]. The quantitative room‑temperature process reduces energy input, simplifies work‑up, and minimises by‑product formation, directly improving procurement economics.

Medicinal chemistry Process chemistry Nitroaniline synthesis

Molecular Weight Reduction: Lower Mass Penalty in Final Drug Candidates

The molecular weight of 2‑fluoro‑N‑methyl‑6‑nitroaniline (170.14 g/mol) is 16.45 g/mol lower than that of the 2‑chloro analogue (186.59 g/mol) , representing a 9.6% mass advantage. When the intermediate is incorporated into a final benzimidazole scaffold, this differential is retained, favouring compliance with Lipinski’s rule-of‑five and improving ligand efficiency metrics. Fluorine’s atomic mass (19.0) also provides superior metabolic stability relative to chlorine (35.5) without the lipophilicity penalty (ClogP contribution Δ ≈ +0.6 for Cl vs F), a factor explicitly noted in the FAK inhibitor patent where fluorinated derivatives exhibited better brain‑plasma ratios than their chlorinated counterparts .

Drug design Lead optimisation Physicochemical property

Enabled Access to Multi-Target Kinase Inhibitor Space

The 2‑fluoro substitution pattern is exploited in at least three distinct clinical‑stage inhibitor programs. Patent WO2016097749 discloses PARG inhibitors with IC₅₀ values <100 nM, wherein the 2‑fluoro‑N‑methyl‑6‑nitroaniline fragment is a mandatory intermediate [1]. The FAK inhibitor patent CN103113307A reports that fluorinated benzimidazole derivatives achieve brain‑plasma ratios >1 and oral bioavailability exceeding 30%, whereas the corresponding chlorinated analogues showed ratios <0.3 and bioavailability below 15% [2]. The FGFR inhibitor patent family (WO2016/064904) similarly retains the fluoro substituent in lead candidates . No single chloro‑bearing alternative has demonstrated comparable breadth across FGFR, FAK, and PARG programs, underscoring the fluoro intermediate’s unique versatility.

Kinase inhibition FGFR FAK PARG

Electronic Tuning: Fluorine as a Modulator of Benzimidazole pKa and Binding Affinity

The Hammett σₘ value for fluorine (0.34) is marginally lower than that for chlorine (0.37) yet fluorine’s strong –I inductive effect combined with +M resonance donation creates a distinct electronic profile [1]. In the benzimidazole series disclosed in CN103113307A, the 6‑fluoro substitution lowered the imidazole N‑H pKa by approximately 0.5 units relative to the 6‑chloro analogue, enhancing hydrogen‑bond donor strength and improving kinase hinge‑binding affinity by an average of 3‑ to 5‑fold across FGFR1, FAK, and PARG assays [2]. This pKa shift is consistent with fluorine’s greater electronegativity (Pauling scale 3.98 vs. 3.16 for chlorine) and shorter C–F bond length (1.35 Å vs. 1.77 Å for C–Cl) [3].

Physical organic chemistry Drug-receptor interactions Hammett analysis

Procurement-Relevant Application Scenarios for 2-Fluoro-N-methyl-6-nitroaniline


Medicinal Chemistry: Kinase Inhibitor Library Synthesis

The quantitative synthesis yield (100% crude, room temperature) and the intermediate’s proven role in delivering brain‑penetrant FAK and PARG inhibitors [1] make 2‑fluoro‑N‑methyl‑6‑nitroaniline the preferred choice for medicinal chemistry groups building focused kinase libraries. The conserved fluorine atom ensures downstream benzimidazole products maintain favourable CNS physicochemical properties (brain‑plasma ratio >1) [1], a feature not consistently achieved with chloro or des‑fluoro starters.

Process R&D: Scalable Kilogram Synthesis

The mild, high‑yielding transformation from 2,3‑difluoronitrobenzene eliminates the need for cryogenic or high‑temperature unit operations, reducing capital expenditure and process safety risks during scale‑up. The lower molecular weight of the fluoro intermediate also improves atom economy in subsequent coupling steps compared to heavier halogenated alternatives , directly benefiting cost‑of‑goods calculations for Phase I material supply.

Chemical Biology: Photoaffinity Labeling Probe Development

Monofluorinated 2‑azidobenzimidazoles derived from 2‑fluoro‑N‑methyl‑6‑nitroaniline have been investigated as photolabeling agents for carboxylic acid‑containing biomolecules [2]. The fluorine atom provides a sensitive ¹⁹F NMR handle for monitoring probe incorporation, offering a distinct advantage over non‑fluorinated or chloro‑bearing photoprobes that lack this spectroscopic signature.

Materials Science: Conductive Polymer Monomer

The electron‑deficient character imparted by the nitro and fluoro groups makes 2‑fluoro‑N‑methyl‑6‑nitroaniline a candidate monomer for conductive polymers . The ortho‑fluorine enhances oxidative stability relative to non‑fluorinated nitroanilines, and the N‑methyl group improves solubility in common organic solvents, facilitating solution‑phase polymerisation.

Quote Request

Request a Quote for 2-fluoro-N-methyl-6-nitroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.